molecular formula C20H22BrClN2O2 B11109806 2-(2-bromo-4-chlorophenoxy)-N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]acetohydrazide

2-(2-bromo-4-chlorophenoxy)-N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]acetohydrazide

Cat. No.: B11109806
M. Wt: 437.8 g/mol
InChI Key: MJCCZYIPXKDLFF-YDZHTSKRSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]acetohydrazide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of 2-bromo-4-chlorophenol: This step involves the bromination and chlorination of phenol to obtain 2-bromo-4-chlorophenol.

    Synthesis of 2-(2-bromo-4-chlorophenoxy)acetic acid: The 2-bromo-4-chlorophenol is then reacted with chloroacetic acid under basic conditions to form 2-(2-bromo-4-chlorophenoxy)acetic acid.

    Preparation of 2-(2-bromo-4-chlorophenoxy)acetohydrazide: The acetic acid derivative is then converted to its hydrazide form by reacting with hydrazine hydrate.

  • **Formation of

Properties

Molecular Formula

C20H22BrClN2O2

Molecular Weight

437.8 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(E)-1-(4-tert-butylphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C20H22BrClN2O2/c1-13(14-5-7-15(8-6-14)20(2,3)4)23-24-19(25)12-26-18-10-9-16(22)11-17(18)21/h5-11H,12H2,1-4H3,(H,24,25)/b23-13+

InChI Key

MJCCZYIPXKDLFF-YDZHTSKRSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=C(C=C(C=C1)Cl)Br)/C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1)Cl)Br)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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